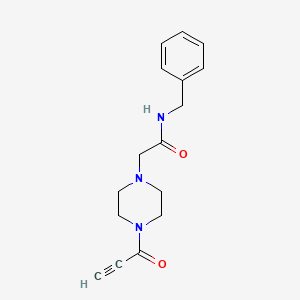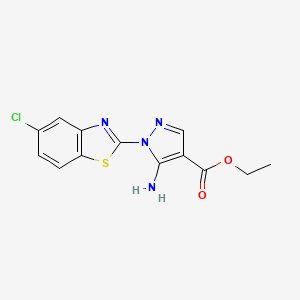![molecular formula C23H16N2O4 B11045049 N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B11045049.png)
N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-(1H-indol-3-yl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-(1H-indol-3-yl)-2-oxoacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a dibenzo[b,e][1,4]dioxepin core, an indole moiety, and an oxoacetamide group, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-(1H-indol-3-yl)-2-oxoacetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the dibenzo[b,e][1,4]dioxepin core, followed by the introduction of the indole moiety through a series of coupling reactions. The final step involves the formation of the oxoacetamide group under controlled conditions, often using reagents such as acetic anhydride or oxalyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise reaction conditions. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-(1H-indol-3-yl)-2-oxoacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, it could inhibit certain enzymes involved in oxidative stress, thereby exerting protective effects on cells.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f][1,4]oxazepin-11-yl-N-hydroxybenzamides: These compounds share a similar core structure but differ in functional groups, leading to distinct chemical and biological properties.
Indole derivatives: Compounds containing the indole moiety, which may exhibit similar reactivity but differ in overall activity due to variations in the attached groups.
Uniqueness
N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-(1H-indol-3-yl)-2-oxoacetamide is unique due to its combination of the dibenzo[b,e][1,4]dioxepin core and the indole moiety, which imparts specific reactivity and potential biological activity not commonly found in other compounds.
Properties
Molecular Formula |
C23H16N2O4 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
N-(6H-benzo[b][1,4]benzodioxepin-8-yl)-2-(1H-indol-3-yl)-2-oxoacetamide |
InChI |
InChI=1S/C23H16N2O4/c26-22(17-12-24-18-6-2-1-5-16(17)18)23(27)25-15-9-10-19-14(11-15)13-28-20-7-3-4-8-21(20)29-19/h1-12,24H,13H2,(H,25,27) |
InChI Key |
BHALWUUWDWWYHB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)C(=O)C3=CNC4=CC=CC=C43)OC5=CC=CC=C5O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]-N-[4-(morpholin-4-yl)benzyl]acetamide](/img/structure/B11044970.png)
![Ethyl 4-{[(Z)-2-hydroxy-4-(4-methoxyphenyl)-4-oxo-2-butenoyl]amino}benzoate](/img/structure/B11044980.png)
![3-(2-chlorobenzyl)-6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044987.png)
![1-[2-(3-Pyridyl)piperidino]-2-propen-1-one](/img/structure/B11044989.png)
![4-Amino-1-(3,4-dimethylphenyl)-7-(4-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11045001.png)
![N-(2-chlorophenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B11045004.png)

![ethyl {4-[3-amino-1-(1,3-benzodioxol-5-yl)-3-oxopropyl]-5-oxo-2,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B11045030.png)

![3-(2,4-Dichlorophenyl)-6-(2,4-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11045036.png)

![Ethyl 5-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}-1,2-oxazole-3-carboxylate](/img/structure/B11045052.png)

![3-(2-fluorophenyl)-N-(2-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11045058.png)
